molecular formula C11H14Cl2N2 B3060062 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride CAS No. 1609406-55-4

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride

Cat. No.: B3060062
CAS No.: 1609406-55-4
M. Wt: 245.14
InChI Key: ITTKFMOKPHZEET-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride typically involves the reaction of 6,7-dimethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different benzimidazole derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride involves its interaction with cellular targets, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to DNA crosslinking and inhibition of DNA replication. This can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine Hydrochloride: A related compound used in the synthesis of various organic molecules.

    6,7-Dimethyl-1H-benzimidazole: The parent compound of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride.

    Benzimidazole Derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with DNA and proteins makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTKFMOKPHZEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-55-4
Record name 1H-Benzimidazole, 2-(2-chloroethyl)-6,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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